

Molecular structure of 3-(1,3-Thiazol-4-yl)aniline

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Compound of Interest

Compound Name: **3-(1,3-Thiazol-4-yl)aniline**

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An in-depth technical guide on the molecular structure, properties, synthesis, and potential applications of **3-(1,3-Thiazol-4-yl)aniline**, prepared for researchers, scientists, and drug development professionals.

Abstract

3-(1,3-Thiazol-4-yl)aniline is a heterocyclic organic compound featuring a core structure that combines an aniline moiety with a thiazole ring.^[1] This scaffold is of significant interest in medicinal chemistry due to the established biological activities of both thiazole and aniline derivatives, which are present in numerous pharmacologically active agents.^{[2][3][4][5]} Thiazole-containing compounds are known to exhibit a wide range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.^{[4][6][7][8]} This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, and a plausible synthetic pathway for **3-(1,3-Thiazol-4-yl)aniline**. Furthermore, it explores the potential applications of this scaffold in drug discovery, highlighting relevant biological pathways and experimental workflows.

Molecular Structure and Physicochemical Properties

The core structure of **3-(1,3-Thiazol-4-yl)aniline** consists of an aniline ring substituted at the meta-position (C3) with the C4 position of a 1,3-thiazole ring. The fundamental properties of this molecule are summarized below.

Figure 1: 2D Chemical Structure of **3-(1,3-Thiazol-4-yl)aniline**.

Table 1: Physicochemical and Identification Properties

Property	Value	Source
IUPAC Name	3-(1,3-thiazol-4-yl)aniline	[9]
Synonyms	3-(Thiazol-4-yl)aniline, 3-thiazol-4-ylaniline	[9]
CAS Number	134812-28-5	[9] [10] [11]
Molecular Formula	C ₉ H ₈ N ₂ S	[9] [10] [11]
Molecular Weight	176.24 g/mol	[9] [10] [11]
Physical Form	Solid	[10]
XLogP3	1.9	[9]
InChI Key	IEKBOUQLQRHVRN-UHFFFAOYSA-N	[10] [12]

| SMILES | NC1=CC(C2=CSC=N2)=CC=C1 |[\[10\]](#)[\[12\]](#) |

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, its structure allows for the prediction of characteristic spectroscopic data based on the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and thiazole rings. The amine (-NH₂) protons would likely appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons	Predicted δ (ppm)	Multiplicity	Notes
Thiazole H-2	~8.9 - 9.2	s	Proton adjacent to N and S in the thiazole ring.
Thiazole H-5	~7.8 - 8.1	s	
Aniline Ar-H	~6.5 - 7.5	m	Complex multiplet for the four protons on the aniline ring.

| Amine -NH₂ | ~5.0 - 5.5 | br s | Broad singlet, chemical shift can vary with concentration and solvent. |

¹³C NMR: The carbon NMR would display nine unique signals corresponding to each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon	Predicted δ (ppm)	Notes
Thiazole C-2	~150 - 155	
Thiazole C-4	~140 - 145	Carbon bearing the aniline substituent.
Thiazole C-5	~115 - 120	
Aniline C-NH ₂	~148 - 152	Carbon attached to the amine group.
Aniline C-Thiazole	~135 - 140	Carbon attached to the thiazole ring.

| Aniline Ar-C | ~110 - 130 | Remaining four aromatic carbons of the aniline ring. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands are predicted below.

Table 4: Predicted IR Absorption Bands

Functional Group	Vibration Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H (Amine)	Symmetric & Asymmetric Stretch	3300 - 3500	Medium, Sharp (typically two bands for primary amine)[13]
Aromatic C-H	Stretch	3000 - 3100	Medium to Weak
N-H (Amine)	Bend (Scissoring)	1590 - 1650	Medium to Strong[13]
Aromatic C=C	Stretch	1450 - 1600	Medium
Thiazole C=N	Stretch	~1550 - 1620	Medium

| Aromatic C-N | Stretch | 1250 - 1335 | Strong[13] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) is preferable to preserve the molecular ion.[14]

Table 5: Predicted Mass Spectrometry Fragments (ESI-MS)

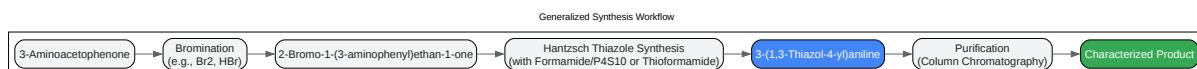
Predicted m/z	Proposed Fragment Ion	Notes
177.04	[M+H] ⁺	Protonated molecular ion, confirming the molecular weight.[14]
150.02	[M+H - HCN] ⁺	Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles.[14]
93.06	[C ₆ H ₇ N] ⁺	Aniline fragment.

| 85.00 | [C₃H₃NS]⁺ | Thiazole ring fragment.[14] |

Experimental Protocols

Generalized Protocol for Synthesis

A plausible and common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2] This involves the reaction of an α -haloketone with a thioamide. For **3-(1,3-Thiazol-4-yl)aniline**, this would involve a multi-step process.



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Figure 2: Plausible workflow for the synthesis of **3-(1,3-Thiazol-4-yl)aniline**.

Methodology:

- Synthesis of α -haloketone intermediate: 3-Aminoacetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or copper(II) bromide) to yield 2-bromo-1-(3-aminophenyl)ethan-1-one. The reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC).

- Cyclocondensation (Hantzsch Reaction): The resulting 2-bromo-1-(3-aminophenyl)ethan-1-one (1 equivalent) is dissolved in a suitable solvent such as ethanol or dioxane. Thioformamide (1.1 equivalents) is added, and the mixture is refluxed for several hours.
- Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure **3-(1,3-Thiazol-4-yl)aniline**.

Generalized Protocol for Characterization

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.[15][16]
- Samples are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[17]

IR Spectroscopy:

- IR spectra are recorded on an FTIR spectrometer.[16]
- Solid samples are typically analyzed using KBr pellets.[17]
- Spectra are recorded in the $4000\text{--}400\text{ cm}^{-1}$ region.[16]

Mass Spectrometry:

- High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer.[18]

- The sample is prepared as a dilute solution (e.g., 1 mg/mL) in a solvent like methanol or acetonitrile and introduced via direct infusion or LC-MS.[14]

Relevance and Applications in Drug Discovery

The **3-(1,3-Thiazol-4-yl)aniline** scaffold is a valuable building block in drug discovery due to the pharmacological importance of its constituent rings. Thiazole derivatives are known to act on a variety of biological targets.[4]

Drug Discovery Screening Cascade

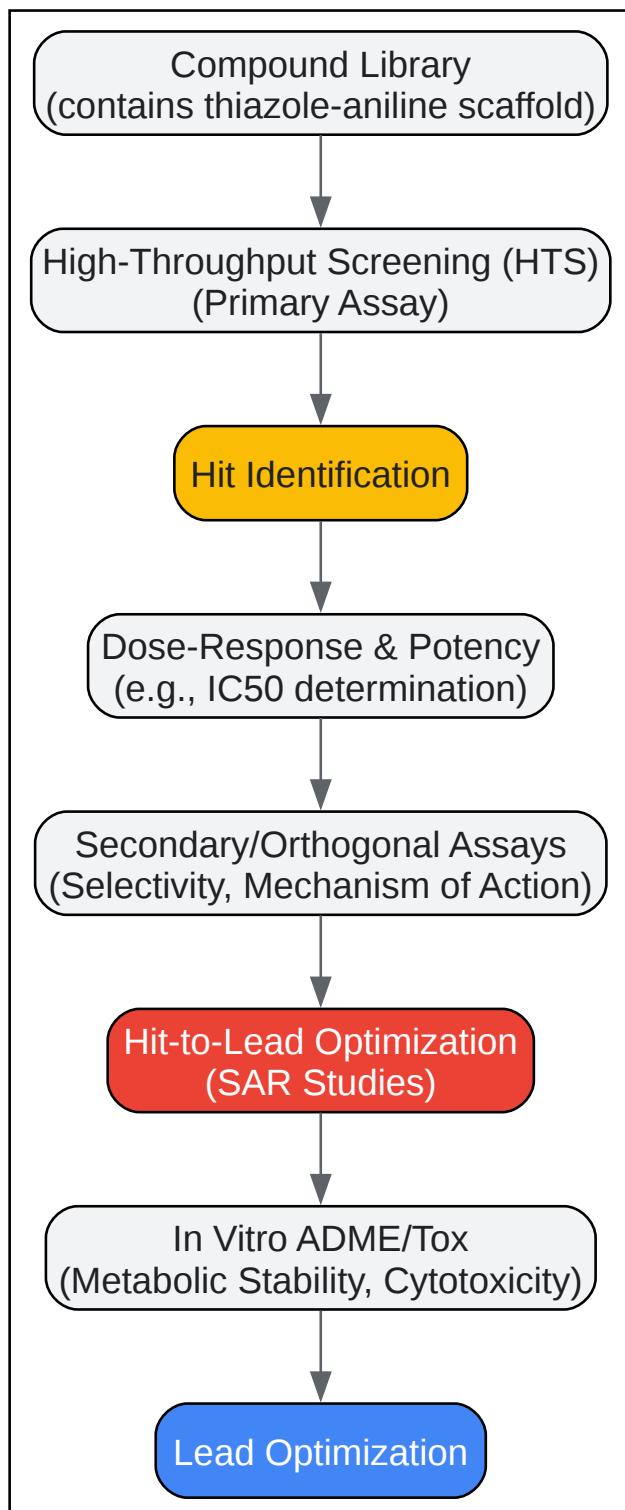
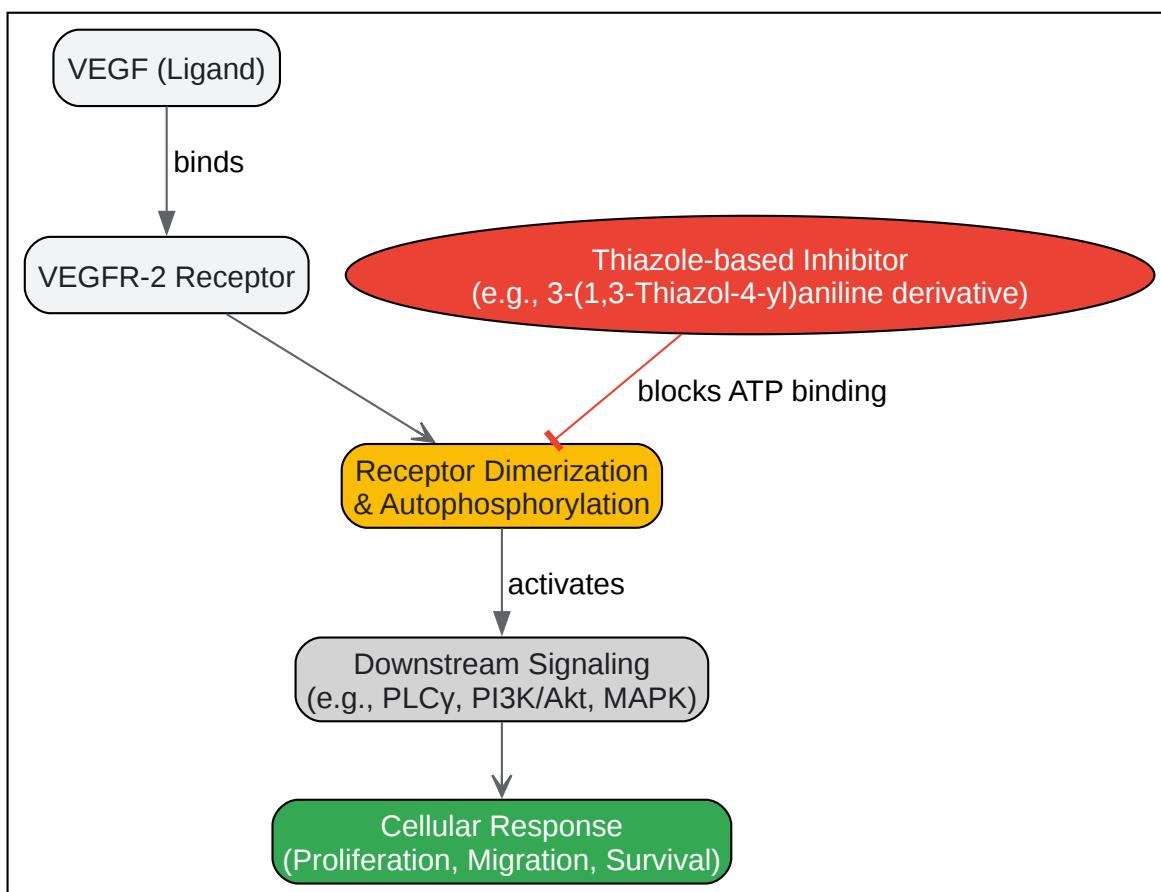
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Figure 3: A typical workflow for identifying and optimizing lead compounds in drug discovery.

Potential as Kinase Inhibitors

Many small molecule kinase inhibitors feature nitrogen-containing heterocyclic scaffolds like thiazole. These structures can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. For example, thiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.^[4]

Representative Kinase Signaling Pathway (VEGFR-2)



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Figure 4: Example of a signaling pathway where thiazole-based compounds may act as inhibitors.

The aniline portion of the molecule provides a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties. The amino group can be functionalized to introduce different substituents that can probe various regions of a target's binding site.

Conclusion

3-(1,3-Thiazol-4-yl)aniline represents a molecule of high strategic value for chemical biology and drug discovery. Its structure combines two pharmacologically relevant motifs, making it an attractive starting point for the synthesis of compound libraries aimed at a wide range of biological targets. This guide has provided a technical overview of its structure, predicted properties, and a generalized framework for its synthesis and characterization. Further experimental validation of its biological activity is required to fully elucidate its therapeutic potential.

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